molecular formula C15H19N3O5 B11024443 N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide

Cat. No.: B11024443
M. Wt: 321.33 g/mol
InChI Key: YTCFLZSWDMTXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C15H19N3O5 It is characterized by the presence of a cyclohexyl group, an ethyl group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of cyclohexyl and ethyl groups. One common method involves the following steps:

    Nitration: The benzamide precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring.

    Alkylation: The nitrated benzamide is then subjected to alkylation reactions to introduce the cyclohexyl and ethyl groups. This can be achieved using cyclohexyl chloride and ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The benzamide core can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-cyclohexyl-N-ethyl-3,5-diaminobenzamide.

    Substitution: Formation of halogenated or alkylated derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also inhibit specific enzymes or disrupt cellular processes by binding to active sites or altering membrane properties.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methyl-3,5-dinitrobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-cyclohexyl-N-ethyl-2,4-dinitrobenzamide: Similar structure but with nitro groups at different positions.

    N-cyclohexyl-N-ethyl-3,5-dinitroaniline: Similar structure but with an aniline core instead of a benzamide core.

Uniqueness

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

N-cyclohexyl-N-ethyl-3,5-dinitrobenzamide

InChI

InChI=1S/C15H19N3O5/c1-2-16(12-6-4-3-5-7-12)15(19)11-8-13(17(20)21)10-14(9-11)18(22)23/h8-10,12H,2-7H2,1H3

InChI Key

YTCFLZSWDMTXNX-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.